molecular formula C23H24ClN3O3 B6134370 3-{4-[4-(4-chlorophenyl)-4-hydroxypiperidino]-4-oxobutyl}-4(3H)-quinazolinone

3-{4-[4-(4-chlorophenyl)-4-hydroxypiperidino]-4-oxobutyl}-4(3H)-quinazolinone

Cat. No.: B6134370
M. Wt: 425.9 g/mol
InChI Key: UXWAUCYADJEWKH-UHFFFAOYSA-N
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Description

3-{4-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-4-oxobutyl}-4(3H)-quinazolinone is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule features a 4(3H)-quinazolinone core, a privileged structure in medicinal chemistry known for its diverse biological activities . The structure is further modified with a 4-hydroxypiperidine subunit connected via a carbonyl-butyl linker, suggesting potential for targeted interaction with biological systems. The 4(3H)-quinazolinone scaffold is recognized as a promising lead in drug discovery due to its wide range of pharmacological properties. Derivatives of this scaffold have been extensively investigated for their potential as antibacterial agents against various strains, including drug-resistant pathogens . Furthermore, this core structure is frequently explored in anticancer research, with some derivatives acting as protein kinase inhibitors or targeting other key enzymes involved in cell proliferation . The specific structural features of this compound—including the chlorophenyl group and the hydroxypiperidine moiety—may contribute to its physicochemical properties, such as lipophilicity, which can influence its ability to penetrate cellular membranes . Researchers are encouraged to investigate its precise mechanism of action and full spectrum of activity. This product is provided as a high-purity material to ensure reliable and reproducible results in your experimental workflows. It is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-4-oxobutyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O3/c24-18-9-7-17(8-10-18)23(30)11-14-26(15-12-23)21(28)6-3-13-27-16-25-20-5-2-1-4-19(20)22(27)29/h1-2,4-5,7-10,16,30H,3,6,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWAUCYADJEWKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CCCN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Niementowski Condensation

The Niementowski method involves cyclizing anthranilic acid derivatives with formamide or urea under thermal conditions. For instance, anthranilic acid reacts with formamide at 125–130°C to yield 3,4-dihydro-4-oxoquinazoline (Scheme 1). Modified protocols using microwave irradiation reduce reaction times from hours to minutes while improving yields to >80%. This method is advantageous for scalability but requires careful control of temperature to avoid side products like dimerized intermediates.

Copper-Catalyzed Isocyanide Insertion

A contemporary approach employs copper(II) acetate to catalyze the coupling of 2-isocyanobenzoates with amines, forming quinazolin-4(3H)-ones under mild conditions. For example, ethyl 2-isocyanobenzoate reacts with aniline in anisole at ambient temperature, yielding 3-phenylquinazolin-4(3H)-one with 72% efficiency (Table 1). This method is ideal for introducing aryl or alkyl groups at the N3 position early in the synthesis, enabling modularity for subsequent derivatization.

Table 1: Comparison of Quinazolinone Core Synthesis Methods

MethodStarting MaterialsConditionsYield (%)
NiementowskiAnthranilic acid, formamide125°C, 2–6 hrs65–80
Microwave-assistedAnthranilic acid, formamide150°C, 15 min82–88
Cu-catalyzed2-Isocyanobenzoate, amineRT, 20 min68–75

Synthesis of 4-(4-Chlorophenyl)-4-Hydroxypiperidine

The piperidine moiety is synthesized via cyclization and functionalization of substituted benzene derivatives.

Cyclization of 4-Chlorophenyl Grignard Reagents

4-Chlorophenylmagnesium bromide reacts with ethyl piperidine-4-one-1-carboxylate in tetrahydrofuran (THF), followed by acidic hydrolysis to yield 4-(4-chlorophenyl)-4-hydroxypiperidine (Scheme 2). This method achieves 70–75% yields but requires anhydrous conditions and low temperatures (−78°C) to suppress ketone over-reduction.

Catalytic Hydrogenation

4-(4-Chlorophenyl)pyridine undergoes hydrogenation over platinum oxide in ethanol under 50 psi H₂, selectively reducing the pyridine ring to piperidine while preserving the hydroxyl group. Yields exceed 80%, though catalyst costs and purification challenges limit large-scale applications.

Coupling of the Piperidine Moiety to the 4-Oxobutyl Chain

The final step involves conjugating the piperidine derivative to the 4-oxobutyl-quinazolinone intermediate.

Nucleophilic Substitution

4-(4-Chlorophenyl)-4-hydroxypiperidine reacts with 3-(4-bromo-4-oxobutyl)-4(3H)-quinazolinone in acetonitrile at reflux, using triethylamine as a base. The reaction proceeds via SN2 mechanism, achieving 50–55% yields after 24 hours. Steric hindrance from the piperidine’s hydroxyl group necessitates prolonged reaction times.

Mitsunobu Reaction

Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine facilitates coupling under milder conditions (0°C to RT). This method improves yields to 65–70% by activating the hydroxyl group as a leaving group, though it introduces additional purification steps to remove phosphine oxides.

Table 2: Comparison of Coupling Methods

MethodConditionsYield (%)
Nucleophilic substitutionCH₃CN, reflux, 24 hrs50–55
Mitsunobu reactionTHF, 0°C–RT, 6 hrs65–70

Optimization and Challenges

Protecting Group Strategies

The hydroxyl group on the piperidine ring is susceptible to oxidation during coupling. Protection as a tert-butyldimethylsilyl (TBS) ether prior to alkylation and subsequent deprotection with tetrabutylammonium fluoride (TBAF) improves overall yields by 15–20%.

Purification Techniques

Column chromatography using silica gel (hexane/ethyl acetate gradient) effectively isolates the final product. Recrystallization from ethanol/water mixtures enhances purity (>98%) but reduces recovery to 40–45% .

Chemical Reactions Analysis

3-{4-[4-(4-chlorophenyl)-4-hydroxypiperidino]-4-oxobutyl}-4(3H)-quinazolinone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions to convert the carbonyl group to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down the quinazolinone core into its constituent parts.

Scientific Research Applications

Antipsychotic Activity

The compound is structurally related to known antipsychotic agents such as haloperidol. It exhibits similar pharmacological effects, functioning primarily as a dopamine D2 receptor antagonist. This mechanism is crucial for managing symptoms of schizophrenia and other psychotic disorders.

  • Case Study : A study conducted by Sudebno-meditsinskaia ekspertiza highlighted the toxicological profile of haloperidol metabolites, including 4-(4-chlorophenyl)-4-hydroxypiperidine, emphasizing the importance of understanding metabolite profiles in therapeutic applications .

Neuroprotective Effects

Recent research indicates that derivatives of this compound may offer neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

  • Research Findings : Investigations into the neuroprotective properties of quinazolinone derivatives have shown promise in preclinical models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antidepressant Properties

The compound's ability to influence serotonin receptors suggests potential antidepressant effects. Its interaction with the serotonergic system may provide a novel approach to treating depression.

  • Case Study : A clinical trial assessing the efficacy of similar piperidine derivatives in patients with major depressive disorder demonstrated significant improvements in depressive symptoms compared to placebo .

Toxicological Considerations

Understanding the toxicological profile is crucial for any therapeutic application. The metabolites of haloperidol, particularly 4-(4-chlorophenyl)-4-hydroxypiperidine, have been studied for their potential toxicity and side effects associated with long-term use.

  • Research Insight : Toxicological assessments have indicated that while the parent compound has therapeutic benefits, careful monitoring is essential due to potential adverse effects linked to its metabolites .

Mechanism of Action

The mechanism of action of 3-{4-[4-(4-chlorophenyl)-4-hydroxypiperidino]-4-oxobutyl}-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit the activity of kinases or proteases, which play crucial roles in cell signaling and regulation. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolinone derivatives exhibit diverse biological activities depending on substituents. Below is a comparative analysis of structurally or functionally related compounds:

Table 1: Structural and Pharmacological Comparison

Compound Name / ID Key Substituents Pharmacological Activity Synthesis Highlights Reference
Target Compound 4-(4-Chlorophenyl)-4-hydroxypiperidino, 4-oxobutyl Potential serotonin modulation (hypothesized) Piperidine alkylation with quinazolinone
4-[(E)-2-{3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzenesulfonamide (1e) Sulfonamide, ethenyl linker Anti-inflammatory, carbonic anhydrase inhibition Aldol condensation with sulfonamide
Quinazolinone-1,3,4-oxadiazole conjugates Oxadiazole-thiol, 4-chlorophenyl Cytotoxic (anticancer) Chloroacetylation and coupling
3-[2-(4-(1H-Indol-3-yl)-1-piperidinyl)ethyl]-4(3H)-quinazolinone Indolyl-piperidine, ethyl linker Serotonin receptor modulation (antidepressant) Alkylation of quinazolinone with halides
3-(4-Bromophenyl)-4(3H)-quinazolinone 4-Bromophenyl Anti-inflammatory, antioxidant VO(acac)₂-catalyzed cyclization
Erastin (2-[1-[4-[2-(4-Chlorophenoxy)acetyl]-1-piperazinyl]ethyl]-3-(2-ethoxyphenyl)-4(3H)-quinazolinone) Piperazine, chlorophenoxyacetyl Ferroptosis induction Multi-step coupling and alkylation

Key Findings :

Structural Influence on Activity :

  • The 4-chlorophenyl group enhances lipophilicity and receptor binding, as seen in compounds with anti-inflammatory () and cytotoxic () activities.
  • Piperidine/pyrrolidine moieties (e.g., in the target compound and derivatives) are critical for CNS-targeted activity, likely due to improved blood-brain barrier penetration .
  • Sulfonamide and oxadiazole substituents () introduce hydrogen-bonding and electron-withdrawing effects, enhancing enzyme inhibition (e.g., carbonic anhydrase, PARP).

Synthetic Methods: The target compound’s synthesis aligns with piperidine alkylation strategies used in , where halogenated alkanes react with quinazolinone precursors. VO(acac)₂ () and CuO () catalysts improve cyclization efficiency in quinazolinone syntheses, achieving >90% yields.

Pharmacological Divergence :

  • Antidepressant vs. Cytotoxic Activity : Piperidine-indolyl derivatives () target serotonin receptors, while oxadiazole conjugates () show cytotoxicity via DNA intercalation or topoisomerase inhibition.
  • Ferroptosis Induction : Erastin () shares structural motifs (piperazine, chlorophenyl) with the target compound but activates iron-dependent cell death, highlighting substituent-driven mechanistic diversity.

Biological Activity

The compound 3-{4-[4-(4-chlorophenyl)-4-hydroxypiperidino]-4-oxobutyl}-4(3H)-quinazolinone is a derivative of quinazolinone, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and neuropharmacological properties.

Chemical Structure and Properties

The compound's structure consists of a quinazolinone core substituted with a hydroxypiperidine and a chlorophenyl group. This structural configuration is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Quinazolinones have been reported to exhibit significant antimicrobial properties. Research indicates that derivatives with specific substitutions on the phenyl ring can enhance antibacterial efficacy against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity of Quinazolinone Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AMRSA1.5 µg/mL
Compound BE. coli2.0 µg/mL
Compound CPseudomonas aeruginosa3.0 µg/mL

This table summarizes findings from various studies indicating the MIC values for different quinazolinone derivatives, demonstrating the potential of these compounds in treating bacterial infections.

Anticancer Activity

The anticancer potential of quinazolinone derivatives has been extensively studied. The compound has shown promising results in inhibiting cancer cell proliferation.

Case Study: MDA-MB-231 Cell Line

A study assessed the anticancer activity of synthesized quinazolinone derivatives against the MDA-MB-231 breast cancer cell line using the MTT assay. The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values in the nanomolar range, suggesting strong anticancer properties .

Table 2: Anticancer Activity Against MDA-MB-231 Cell Line

CompoundIC50 (µM)Mechanism of Action
Compound D0.5EGFR inhibition
Compound E1.2Induction of apoptosis
Compound F0.8Cell cycle arrest

This table highlights the IC50 values and mechanisms by which these compounds exert their anticancer effects.

Neuropharmacological Effects

The presence of the piperidine moiety suggests potential neuropharmacological activities. Some studies have indicated that piperidine derivatives can influence neurotransmitter systems, particularly in relation to dopamine and serotonin pathways .

Research Findings:

  • Dopaminergic Activity: Compounds similar to the target compound have been noted for their ability to modulate dopamine receptors, which could be beneficial in treating disorders like schizophrenia.
  • Anxiolytic Effects: Some quinazolinones have demonstrated anxiolytic properties in animal models, indicating a potential therapeutic application in anxiety disorders.

Q & A

Basic: What are the standard synthetic routes for 3-{4-[4-(4-chlorophenyl)-4-hydroxypiperidino]-4-oxobutyl}-4(3H)-quinazolinone, and how are intermediates characterized?

Answer:
The compound is synthesized via multi-step reactions involving piperidine and quinazolinone precursors. A common approach ( ) starts with 4-chlorobenzaldehyde and methyl thioacetate, followed by cyclization and hydrogenation. Key intermediates, such as 4-(4-chlorophenyl)-1,3-dihydro-3-thioquinazol-2-one, are characterized using IR spectroscopy (e.g., carbonyl stretches at 1675–1714 cm⁻¹) and ¹H NMR (e.g., piperidine protons at δ 2.3–2.6 ppm and aromatic protons at δ 7.2–8.3 ppm) . Solvent-free methods with PEG-400 have also been reported to improve yield and reduce environmental impact .

Advanced: How can researchers resolve contradictions in biological activity data across different assays (e.g., anti-inflammatory vs. cytotoxicity)?

Answer:
Discrepancies often arise from assay-specific conditions, such as cell line selectivity or concentration thresholds. For example, anti-inflammatory activity in murine models ( ) may not correlate with cytotoxicity in human cell lines due to metabolic differences. To address this:

  • Perform dose-response profiling across multiple cell lines (e.g., RAW 264.7 macrophages for inflammation vs. HepG2 for toxicity).
  • Use flow cytometry to differentiate apoptosis from necrosis at varying concentrations.
  • Cross-validate with molecular docking to assess target specificity (e.g., COX-2 vs. off-target kinases) .

Basic: What analytical techniques are critical for confirming the purity and structure of this compound?

Answer:

  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (e.g., [M+H]+ at m/z 334 for related derivatives) .
  • HPLC with UV detection: Validates purity (>95%) using reverse-phase columns like Chromolith® .
  • Single-crystal X-ray diffraction: Resolves stereochemistry, as demonstrated for analogs like 3-(4-chlorophenyl)quinazolin-4(3H)-one ().

Advanced: How can structure-activity relationships (SAR) guide the design of analogs with enhanced selectivity?

Answer:

  • Core modifications: Replace the 4-oxobutyl chain with shorter/linker groups to alter bioavailability ().
  • Substituent tuning: Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to enhance binding to hydrophobic enzyme pockets ( ).
  • Pharmacophore modeling: Map critical features (e.g., hydrogen-bond acceptors at the quinazolinone carbonyl) using tools like Schrödinger’s Phase .

Basic: What in vitro models are suitable for preliminary evaluation of anti-inflammatory activity?

Answer:

  • Lipopolysaccharide (LPS)-induced RAW 264.7 macrophages: Measure NO production via Griess assay (IC₅₀ values reported in ).
  • Cyclooxygenase (COX-1/COX-2) inhibition assays: Use fluorometric kits to quantify enzyme activity (e.g., Cayman Chemical).
  • ELISA for cytokines: Assess TNF-α and IL-6 suppression in primary human monocytes .

Advanced: How can computational methods predict metabolic stability and potential drug-drug interactions?

Answer:

  • CYP450 inhibition assays: Screen against isoforms 3A4 and 2D6 using recombinant enzymes ( ).
  • In silico ADMET prediction: Tools like ADMET Predictor® or SwissADME estimate metabolic pathways (e.g., glucuronidation of the hydroxylpiperidine group).
  • Molecular dynamics simulations: Model interactions with plasma proteins (e.g., albumin) to predict half-life .

Basic: What safety precautions are recommended during synthesis and handling?

Answer:

  • Personal protective equipment (PPE): Use nitrile gloves and fume hoods due to potential irritancy ( ).
  • Waste disposal: Neutralize acidic/byproduct streams before disposal (e.g., 10% NaOH for residual thiols) .
  • Storage: Keep in amber vials under nitrogen at –20°C to prevent hydrolysis of the 4-oxobutyl moiety .

Advanced: How can crystallographic data improve formulation strategies for this compound?

Answer:

  • Polymorph screening: Identify stable crystalline forms via X-ray powder diffraction (XRPD) to enhance solubility.
  • Co-crystallization: Use co-formers like succinic acid to modify dissolution rates ().
  • Hygroscopicity testing: Monitor water uptake in amorphous vs. crystalline forms using dynamic vapor sorption (DVS) .

Basic: What are the key spectral reference data for quality control?

Answer:

  • ¹³C NMR: Piperidine carbons at ~45–55 ppm; quinazolinone C=O at ~160 ppm .
  • IR: Amide I band at ~1650 cm⁻¹ and hydroxyl stretch at ~3200 cm⁻¹ .
  • UV-Vis: λmax ~270–290 nm (π→π* transitions in the quinazolinone ring) .

Advanced: What strategies mitigate off-target effects in vivo while retaining therapeutic efficacy?

Answer:

  • Prodrug design: Mask the hydroxyl group with acetyl or PEGylated moieties to reduce CNS penetration ( ).
  • Tissue-specific delivery: Use nanoparticle carriers (e.g., PLGA) to target inflamed tissues.
  • Dual-target inhibition: Co-administer with selective kinase inhibitors to synergize effects (e.g., p38 MAPK) .

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